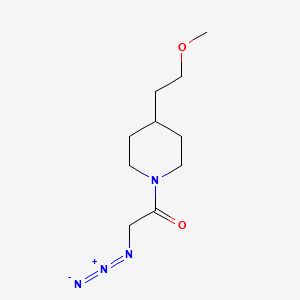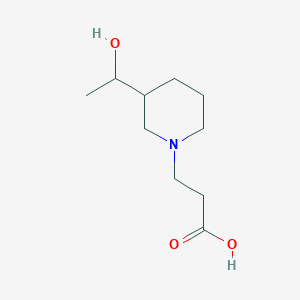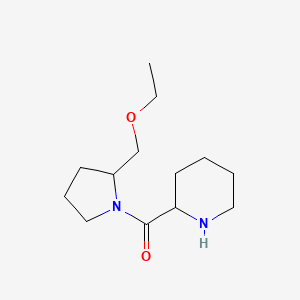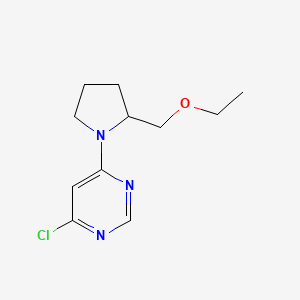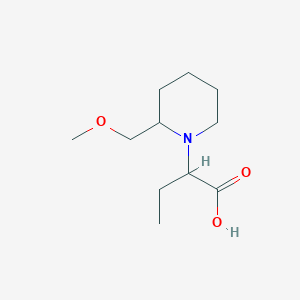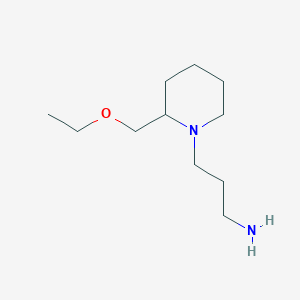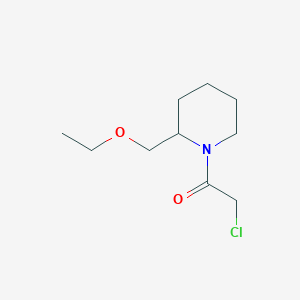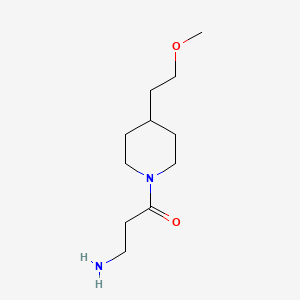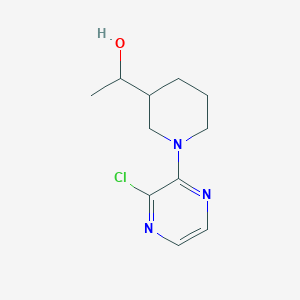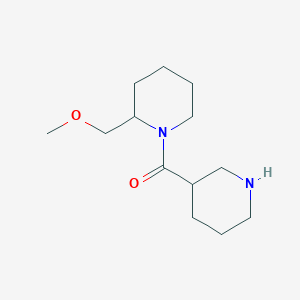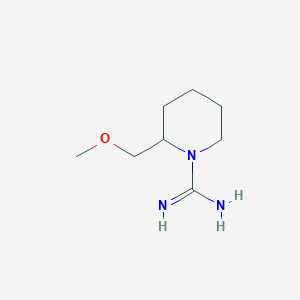
6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
Übersicht
Beschreibung
“6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine” is a chemical compound that has been studied for its potential applications in various scientific fields. It is also known as AZD9833, a potent and orally bioavailable selective estrogen receptor degrader and antagonist .
Molecular Structure Analysis
The molecular formula of “6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine” is C9H12FN3 . Its average mass is 181.210 Da and its monoisotopic mass is 181.101532 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 149.2 . It is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Heterocyclic Compound Applications
Azetidines, including derivatives similar to "6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine," are thermally stable and versatile in synthetic chemistry. They can undergo reactions with electrophiles and nucleophiles, leading to the synthesis of amides, alkenes, and amines. Azetidines are precursors to various cyclic products like piperidines, pyrrolidines, and pyrroles. Their synthesis involves acyclic precursors such as γ-haloamines, γ-aminoalcohols, and β-aminoallenes, with applications in creating β-lactams (azetidin-2-ones), which are significant for developing antibiotics and other biologically active molecules (Singh, D’hooghe, & Kimpe, 2008).
Antimicrobial and Antitubercular Activities
New azetidine-2-one analogues have been synthesized and tested for their in vitro antimicrobial, antibacterial, and antitubercular activities. These studies provide a foundation for designing antibacterial and antituberculosis compounds, highlighting the potential of azetidine derivatives in addressing infectious diseases (Chandrashekaraiah et al., 2014).
Antifungal Agents
Azetidine-containing compounds have been synthesized and evaluated for their antifungal activities, suggesting the utility of these heterocycles in developing new treatments for fungal infections (Rajput, Sharma, & Yashovardhan, 2011).
Enzyme Inhibitors and Cancer Therapeutics
Azetidine derivatives have been explored for their potential as enzyme inhibitors and anticancer agents. For example, the discovery of AZD9833, an estrogen receptor degrader and antagonist, demonstrates the application of azetidine-containing compounds in the treatment of ER+ breast cancer (Scott et al., 2020).
Central Nervous System (CNS) Active Agents
Research into azetidine derivatives also includes the synthesis and evaluation of compounds for their antidepressant and nootropic activities, indicating their potential in CNS therapeutic applications (Thomas et al., 2016).
Photostability and Fluorophores
The incorporation of azetidine into fluorophores, such as nonconventional coumarin-based dyes, has been shown to significantly improve photostability while retaining high cell permeability, making these compounds valuable for biological imaging applications (Gandioso et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[3-(fluoromethyl)azetidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-3-7-5-13(6-7)9-2-1-8(11)4-12-9/h1-2,4,7H,3,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVWCKXDBYPKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



